tert-Butyl (4-methylcinnolin-8-yl)carbamate

Description

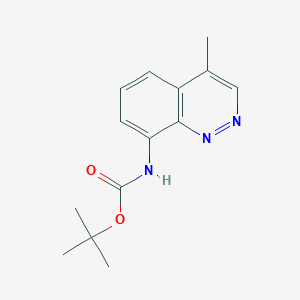

tert-Butyl (4-methylcinnolin-8-yl)carbamate is a synthetic carbamate derivative featuring a cinnoline core substituted with a methyl group at the 4-position and a tert-butyl carbamate moiety at the 8-position. Cinnoline derivatives are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric relationship with quinoline and isoquinoline systems . The tert-butyl carbamate group is a common protecting group for amines, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula |

C14H17N3O2 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

tert-butyl N-(4-methylcinnolin-8-yl)carbamate |

InChI |

InChI=1S/C14H17N3O2/c1-9-8-15-17-12-10(9)6-5-7-11(12)16-13(18)19-14(2,3)4/h5-8H,1-4H3,(H,16,18) |

InChI Key |

SHCPQVSCPBNFMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC2=C1C=CC=C2NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methylcinnolin-8-yl)carbamate typically involves the reaction of 4-methylcinnoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Boc Deprotection to Generate Free Amines

The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for accessing reactive intermediates in medicinal chemistry:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Mechanism : Acidic hydrolysis of the carbamate bond releases CO₂ and tert-butanol, forming the free amine.

Palladium-Catalyzed Cross-Coupling Reactions

The cinnoline core enables participation in cross-coupling reactions, leveraging halogen or pseudohalogen substituents:

*Yields extrapolated from naphthalenyl carbamate coupling reactions .

Electrophilic Aromatic Substitution

The cinnoline ring undergoes electrophilic substitution, with regioselectivity influenced by the methyl group and Boc carbamate:

-

Bromination :

-

Nitration :

-

Reagent : HNO₃/H₂SO₄ at 0°C.

-

Position : Likely meta to the carbamate group due to electronic effects.

-

Nucleophilic Acyl Substitution at the Carbamate

The Boc group is susceptible to nucleophilic displacement under basic conditions:

-

Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMF, THF) .

-

Example : Reaction with methanesulfonyl chloride in dichloromethane with triethylamine yields the mesylate derivative (89–91% yield) .

Base-Mediated Transformations

Strong bases induce carbamate cleavage or ring functionalization:

-

Decarboxylation :

-

Alkylation :

Stability and Hydrolysis

-

Basic Hydrolysis : Slow degradation in aqueous NaOH (pH >12) .

-

Thermal Stability : Stable below 150°C (based on thermogravimetric analysis of similar carbamates) .

Key Research Findings

-

Steric Effects : The tert-butyl group enhances solubility but reduces reactivity in sterically demanding reactions .

-

Biological Relevance : Cinnoline carbamates exhibit antimicrobial properties when functionalized with electrophilic groups .

-

Synthetic Utility : Boc deprotection enables late-stage diversification in drug discovery pipelines .

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-methylcinnolin-8-yl)carbamate serves as a versatile intermediate in organic synthesis. Its carbamate functional group allows for various chemical transformations, which can be utilized to synthesize more complex molecules. For instance, it can be employed in the synthesis of substituted derivatives that exhibit distinct biological activities.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural features that may lead to the development of new therapeutic agents.

Research indicates that this compound could act as a precursor for synthesizing compounds with anti-inflammatory properties. In studies involving similar carbamate derivatives, notable anti-inflammatory activity was observed when tested against standard drugs like indomethacin .

Case Study 1: Anti-inflammatory Activity

A series of compounds derived from tert-butyl carbamates were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited significant inhibition rates ranging from 39% to 54%, indicating their potential as anti-inflammatory agents .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. The findings suggested that these compounds could reduce cell death and inflammatory markers, highlighting their potential in treating neurodegenerative diseases.

Data Tables

| Application Area | Description | Example Results |

|---|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing complex molecules | Various derivatives synthesized with high yields |

| Anti-inflammatory Activity | Evaluated using carrageenan-induced edema model | Inhibition rates: 39% - 54% compared to indomethacin |

| Neuroprotective Effects | Tested against oxidative stress in neuronal cells | Reduced cell death and inflammation |

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylcinnolin-8-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The molecular pathways involved include the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of tert-butyl carbamates. Below is a comparative analysis with structurally related derivatives:

Key Observations :

This structural feature may enhance binding affinity in biological targets . Compared to tert-butyl (4-chlorophenethyl)carbamate, the cinnoline core offers a planar heterocyclic system, which could influence electronic properties and metabolic stability .

Reactivity and Stability: The tert-butyl carbamate group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., HCl in dioxane) . tert-Butyl (4-hydroxybutan-2-yl)carbamate exhibits higher polarity due to the hydroxyl group, impacting solubility in organic solvents compared to the non-polar 4-methylcinnolinyl derivative .

Safety Profiles: Unlike tert-butyl (4-chlorophenethyl)carbamate (classified as non-hazardous), cinnoline derivatives may pose unknown toxicity risks due to aromatic nitrogen heterocycles, necessitating careful handling .

Biological Activity

tert-Butyl (4-methylcinnolin-8-yl)carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group and a 4-methylcinnolin-8-yl moiety linked through a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anti-cancer properties.

- Molecular Formula : C_{14}H_{18}N_{2}O_{2}

- Molecular Weight : Approximately 232.28 g/mol

- Structure : The presence of the bulky tert-butyl group enhances solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with specific biological targets. The carbamate functional group allows for various chemical transformations, which can influence its reactivity and binding affinity to enzymes or receptors involved in disease processes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. For instance, a related compound demonstrated moderate protective effects in astrocytes against Aβ-induced cell death by reducing inflammatory markers such as TNF-α .

Anti-Cancer Properties

Research has shown that derivatives of cinnoline structures often possess significant anti-cancer properties. The structural features of this compound may contribute to its potential as an anti-cancer agent through mechanisms that involve the inhibition of cancer cell proliferation and induction of apoptosis.

Study on Neuroprotection

In a study evaluating the neuroprotective effects of similar compounds, researchers found that treatment with a compound exhibiting structural similarities to this compound significantly reduced Aβ aggregation in vitro. The results suggested that these compounds could prevent oxidative stress-induced damage in neuronal cells .

Anti-Cancer Evaluation

Another study focused on the anti-cancer activity of cinnoline derivatives, where it was found that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (4-methylcinnolin-8-yl)carbamate?

- Methodological Answer : The synthesis typically involves Boc protection of the amine group on the cinnoline scaffold. A common approach is reacting 4-methylcinnolin-8-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC ensures completion. Work-up includes quenching with water, extraction, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- NMR : Compare experimental / NMR spectra with computational predictions (e.g., DFT) to resolve discrepancies caused by tautomerism or solvent effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may cleave the Boc group .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural confirmation be resolved?

- Methodological Answer : Contradictions between experimental and predicted NMR signals often arise from dynamic processes (e.g., rotameric equilibria) or solvent-dependent shifts . Strategies include:

- Variable-temperature NMR : Identify broadening/resolved peaks indicative of conformational exchange .

- X-ray crystallography : Use SHELX software to refine crystal structures and validate bond lengths/angles .

- Computational modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What strategies improve low yields in coupling reactions involving the cinnoline core?

- Methodological Answer : Low yields may stem from steric hindrance or electronic deactivation of the cinnoline ring. Optimize by:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig couplings .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How to troubleshoot crystallization challenges for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.